molecular formula C18H16F3NO4 B2732184 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide CAS No. 1421530-55-3

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2732184
CAS No.: 1421530-55-3
M. Wt: 367.324
InChI Key: FQOASKASCQDIBR-UHFFFAOYSA-N
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Description

Structure and Synthesis
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group, a 3-hydroxypropyl chain, and a 2-(trifluoromethyl)benzoyl moiety. The compound’s synthesis likely involves coupling a substituted benzoic acid (e.g., 2-(trifluoromethyl)benzoic acid) with an amine-containing intermediate, such as 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropylamine, using carbodiimide-based coupling reagents like HATU or EDCI, as observed in analogous syntheses . The benzo[d][1,3]dioxole ring enhances metabolic stability and lipophilicity, while the trifluoromethyl group contributes to electron-withdrawing effects and bioavailability .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c19-18(20,21)13-4-2-1-3-12(13)17(24)22-8-7-14(23)11-5-6-15-16(9-11)26-10-25-15/h1-6,9,14,23H,7-8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOASKASCQDIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is often associated with various bioactive molecules. Its chemical formula is C17H16F3N2O4C_{17}H_{16}F_3N_2O_4 with a molecular weight of approximately 364.32 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds containing the benzo[d][1,3]dioxole structure can inhibit specific enzymes, which may play roles in cancer progression or insect growth regulation .
  • Cell Cycle Arrest and Apoptosis : Similar compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines by disrupting microtubule assembly and affecting cellular signaling pathways .

Anticancer Properties

Studies have shown that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance, one study reported that related compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells through mechanisms involving microtubule disruption .

Insect Growth Regulation

Insect growth regulators (IGRs) are known to disrupt physiological processes in insects. Research has identified similar benzo[d][1,3]dioxole derivatives as promising candidates for IGRs due to their ability to inhibit chitinase enzymes in pests like Ostrinia furnacalis and Plutella xylostella, leading to impaired growth and development .

1. Anticancer Activity Study

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The compound was found to interact with microtubules, leading to cell cycle arrest.

2. Insecticidal Activity Study

Another study focused on the insecticidal properties of benzo[d][1,3]dioxole derivatives. The lead compound demonstrated potent inhibitory activity against chitinases with Ki values indicating strong binding affinity. The compound exhibited effective insecticidal activity against targeted pests, suggesting its potential as a novel IGR.

Data Table: Biological Activities Summary

Activity Type Target Effect Reference
AnticancerVarious Cancer Cell LinesCell cycle arrest and apoptosis
Insect Growth RegulationChitinase EnzymesImpaired growth and molting

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature. However, further studies are required to evaluate its metabolism and potential toxicity. Preliminary assessments indicate low Ames test toxicity and non-carcinogenic properties .

Comparison with Similar Compounds

Key Structural Features

  • 3-Hydroxypropyl chain : Provides hydrogen-bonding capability and flexibility.
  • 2-(Trifluoromethyl)benzamide : Enhances electronegativity and resistance to enzymatic degradation.
Structural Analogues and Functional Group Variations

The following table highlights structural and functional differences between the target compound and related benzamide derivatives:

Compound Name Key Substituents Applications/Properties Reference
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide Benzo[d][1,3]dioxol-5-yl, 3-hydroxypropyl, 2-(trifluoromethyl)benzamide Hypothesized use in agrochemicals or pharmaceuticals due to stability and bioactivity.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, N,O-bidentate directing group Metal-catalyzed C–H bond functionalization reactions.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 3-Isopropoxyphenyl, 2-(trifluoromethyl)benzamide Fungicide targeting succinate dehydrogenase.
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 2,6-Difluorobenzamide, urea linker Insect growth regulator (chitin synthesis inhibitor).
N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide 3,5-Bis(trifluoromethyl)benzamide, pyrazine moiety Intermediate in pharmaceuticals (e.g., kinase inhibitors).

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Answer:
The synthesis involves a multi-step approach:

Step 1: Condensation of 1,3-benzodioxol-5-ylpropane-1,3-diol with a hydroxypropylamine derivative under basic conditions (K₂CO₃, DMF, 80°C, 12h) to form the hydroxypropyl intermediate .

Step 2: Amidation with 2-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane (0–5°C, 4h), using triethylamine as a base .

Purification: Column chromatography (silica gel, hexane/EtOAc gradient) yields the final product with 45–68% purity, confirmed by HPLC (>95%) .

Critical Conditions:

  • Temperature control during amidation to prevent racemization.
  • Anhydrous solvents to avoid hydrolysis of the trifluoromethyl group.
  • Stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize byproducts .

Advanced: How can researchers resolve contradictory bioactivity data between in vitro and cellular assays?

Answer:
Discrepancies may arise from:

Cell Permeability: Use parallel assays with membrane-permeable (e.g., acetoxymethyl esters) vs. impermeable substrates .

Off-Target Effects: Employ chemical proteomics (activity-based protein profiling) to identify non-target interactions .

Binding Affinity Validation: Compare in vitro (ITC, Kd = 38 nM) and cellular (ED50 = 120 nM) data via dose-response curves .

Methodological Recommendations:

  • Use isothermal titration calorimetry (ITC) in cell lysates to account for macromolecular crowding effects.
  • Conduct CRISPR knockouts of suspected off-target receptors to isolate primary mechanisms .

Structural Analysis: What advanced techniques characterize the stereochemistry of the hydroxypropyl moiety?

Answer:

X-Ray Crystallography: Resolves C3 hydroxyl configuration (bond angles: 109.5° ± 2°, bond length: 1.42 Å) .

NOESY NMR: Correlates spatial proximity between H-3 (δ 4.12 ppm, triplet) and benzo[d][1,3]dioxole protons (δ 6.8–7.1 ppm) .

Vibrational Circular Dichroism (VCD): Determines absolute configuration with 93% concordance to crystallography .

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